molecular formula C18H19N3O2 B2862203 1-(1-Ethyl-2-oxoindolin-5-yl)-3-(m-tolyl)urea CAS No. 1171080-98-0

1-(1-Ethyl-2-oxoindolin-5-yl)-3-(m-tolyl)urea

Cat. No.: B2862203
CAS No.: 1171080-98-0
M. Wt: 309.369
InChI Key: AVSIVNKEUNVSRS-UHFFFAOYSA-N
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Description

1-(1-Ethyl-2-oxoindolin-5-yl)-3-(m-tolyl)urea is an organic compound that belongs to the class of ureas. Ureas are known for their wide range of applications in pharmaceuticals, agriculture, and materials science. This compound features an indolinone moiety and a tolyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Ethyl-2-oxoindolin-5-yl)-3-(m-tolyl)urea typically involves the reaction of an appropriate isocyanate with an amine. One possible synthetic route could be:

    Starting Materials: 1-Ethyl-2-oxoindoline and m-tolyl isocyanate.

    Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions.

    Procedure: The amine (1-Ethyl-2-oxoindoline) is added to a solution of the isocyanate (m-tolyl isocyanate) in the solvent. The mixture is then heated to reflux for several hours until the reaction is complete.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(1-Ethyl-2-oxoindolin-5-yl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding carboxylic acid, while reduction may produce an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(1-Ethyl-2-oxoindolin-5-yl)-3-(m-tolyl)urea would depend on its specific biological or chemical activity. Generally, such compounds may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The indolinone moiety may play a crucial role in binding to these targets.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Ethyl-2-oxoindolin-5-yl)-3-phenylurea: Similar structure but with a phenyl group instead of a tolyl group.

    1-(1-Ethyl-2-oxoindolin-5-yl)-3-(p-tolyl)urea: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

Uniqueness

1-(1-Ethyl-2-oxoindolin-5-yl)-3-(m-tolyl)urea is unique due to the specific positioning of the tolyl group, which may influence its chemical reactivity and biological activity differently compared to its analogs.

Properties

IUPAC Name

1-(1-ethyl-2-oxo-3H-indol-5-yl)-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-3-21-16-8-7-15(10-13(16)11-17(21)22)20-18(23)19-14-6-4-5-12(2)9-14/h4-10H,3,11H2,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSIVNKEUNVSRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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